

Spectroscopic Analysis of 4'-tert-Butyl-4-chlorobutyrophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4'-tert-Butyl-4-chlorobutyrophenone
Cat. No.:	B042407

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **4'-tert-Butyl-4-chlorobutyrophenone**, tailored for researchers, scientists, and drug development professionals. While spectral data for this compound are cited in commercial and public databases, specific quantitative data sets are not broadly accessible. This document outlines the standard methodologies for acquiring such data and presents a framework for its interpretation.

Compound Information

- IUPAC Name: 1-(4-tert-butylphenyl)-4-chlorobutan-1-one[1]
- Molecular Formula: C₁₄H₁₉ClO[1][2][3]
- Molecular Weight: 238.75 g/mol [1]
- CAS Number: 43076-61-5[2][3]

Spectral Data Summary

While public records indicate the existence of ¹H NMR, ¹³C NMR, and IR spectra for **4'-tert-Butyl-4-chlorobutyrophenone**, specific peak data is not publicly available.[1] The following tables are structured for the presentation of such data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not publicly available				

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

Chemical Shift (δ) ppm	Assignment
Data not publicly available	

IR (Infrared) Spectroscopy

IR spectroscopy identifies functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm^{-1})	Intensity	Assignment
Data not publicly available		

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

m/z	Relative Intensity (%)	Assignment
Data not publicly available		

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the molecular structure.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **4'-tert-Butyl-4-chlorobutyrophenone** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Data Acquisition for ^1H NMR:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is typically used.
 - Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

- Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are referenced to the internal standard.

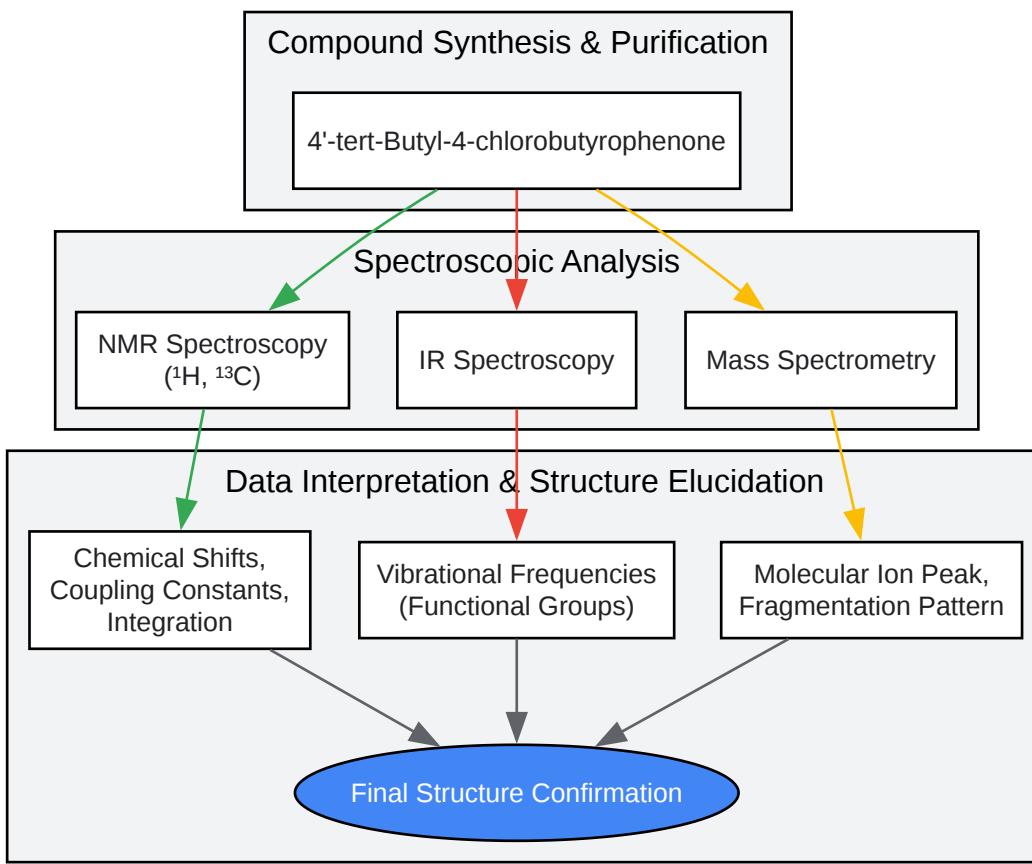
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: A small amount of the solid **4'-tert-Butyl-4-chlorobutyrophenone** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is brought into firm contact with the crystal using a pressure clamp to ensure good contact.
 - The infrared spectrum of the sample is then recorded, typically in the range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low μ g/mL or ng/mL range.
- Instrumentation: A mass spectrometer with an appropriate ionization source is used. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- Data Acquisition (using ESI as an example):
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC).
 - A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.
 - The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
 - These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Processing: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. The molecular ion peak (M^+ or $[M+H]^+$) is identified to determine the molecular weight.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **4'-tert-Butyl-4-chlorobutyrophenone**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]

- To cite this document: BenchChem. [Spectroscopic Analysis of 4'-tert-Butyl-4-chlorobutyrophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042407#4-tert-butyl-4-chlorobutyrophenone-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com